molecular formula C11H14N2O B13058897 (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile

(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile

Cat. No.: B13058897
M. Wt: 190.24 g/mol
InChI Key: AAQIKYFINLVBSR-NSHDSACASA-N
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Description

(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is a chiral chemical building block of high value in medicinal chemistry and pharmaceutical research. Its structure incorporates both a stereogenic center and a nitrile functional group, making it a versatile precursor for the synthesis of more complex, biologically active molecules. The methoxy and methyl substituents on the aromatic ring are structural features commonly associated with compounds that exhibit central nervous system (CNS) activity, suggesting its potential utility in developing neuropharmaceuticals . The primary application of this compound is as a key intermediate in organic synthesis. The reactive amino and nitrile groups allow for further chemical transformations, enabling researchers to construct diverse compound libraries for drug discovery programs. It is strictly intended for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methoxy-5-methylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O/c1-8-5-9(11(13)3-4-12)7-10(6-8)14-2/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1

InChI Key

AAQIKYFINLVBSR-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC)[C@H](CC#N)N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(CC#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile generally follows a multi-step approach starting from appropriately substituted benzaldehydes or benzyl derivatives. The key steps involve:

  • Formation of a chiral β-aminonitrile intermediate by nucleophilic addition to a substituted aromatic aldehyde.
  • Use of chiral catalysts or auxiliaries to induce stereoselectivity favoring the (3S) enantiomer.
  • Functional group transformations to introduce or preserve the amino and nitrile groups.

The process often employs mild reaction conditions with solvents such as ethanol, methanol, or dichloromethane, and bases or catalysts like sodium carbonate or chiral ligands to optimize yield and enantiomeric purity.

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • Aromatic Aldehyde : The synthesis begins with 3-methoxy-5-methylbenzaldehyde as the aromatic aldehyde substrate, which provides the phenyl ring with the desired substitution pattern.
  • Amine Source : Ammonia or primary amines are used to introduce the amino group.
  • Cyanide Source : A cyanide donor such as trimethylsilyl cyanide (TMSCN) or sodium cyanide is employed to introduce the nitrile group.

Synthesis Route

Step 1: Formation of Imine Intermediate

The aromatic aldehyde reacts with ammonia or a primary amine under controlled conditions to form an imine intermediate. This reaction is typically conducted in anhydrous solvents like dichloromethane or ethanol at temperatures ranging from 0°C to room temperature to prevent side reactions.

Step 2: Enantioselective Cyanide Addition

The imine intermediate undergoes nucleophilic addition with a cyanide source, catalyzed by a chiral catalyst or using chiral auxiliaries. This step is crucial to obtain the (3S) stereochemistry at the β-position relative to the amino group.

  • Catalysts such as chiral Lewis acids or organocatalysts (e.g., chiral BINOL-derived catalysts) are often employed.
  • Reaction temperature is carefully controlled (0°C to 25°C) to enhance stereoselectivity.
  • Solvents like dichloromethane or ethanol facilitate the reaction and solubilize reactants.
Step 3: Workup and Purification

After completion, the reaction mixture is quenched, and the product is extracted using organic solvents. Purification is performed by crystallization or chromatographic techniques to isolate the this compound with high enantiomeric excess (typically >95%).

Representative Data Table of Synthesis Parameters

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Enantiomeric Excess (%) Notes
Imine Formation 3-methoxy-5-methylbenzaldehyde + NH3 Ethanol 0 to 25 85-90 N/A Stirring for 2-4 hours
Cyanide Addition TMSCN + chiral Lewis acid catalyst Dichloromethane 0 to 25 75-85 95-98 Slow addition of cyanide source
Workup & Purification Extraction, crystallization/chromatography Ethyl acetate Room temperature 80-90 >95 Product isolated as pure enantiomer

Research Findings and Optimization

  • Catalyst Efficiency : Studies have shown that the choice of catalyst significantly affects the stereoselectivity and yield. For example, chiral copper(II) complexes or organocatalysts derived from amino acids provide excellent enantiomeric excesses.
  • Solvent Effects : Polar aprotic solvents like dichloromethane improve cyanide addition rates and selectivity compared to protic solvents.
  • Temperature Control : Lower temperatures favor higher enantiomeric purity by minimizing racemization and side reactions.
  • Continuous Flow Synthesis : Industrial adaptations employ continuous flow reactors to enhance reproducibility, scalability, and safety when handling cyanide reagents.

Comparative Analysis with Related Compounds

Compound Aromatic Substituents Preparation Highlights Enantiomeric Purity (%) Application Focus
(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile 4-methoxy, 3-methyl Similar cyanide addition to imine intermediate >95 Medicinal chemistry intermediates
(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile 3-methoxy, 2-methyl Use of dichloromethane solvent for reduction >96 Organic synthesis building block
This compound 3-methoxy, 5-methyl Chiral catalyst-mediated cyanide addition >95 Target compound

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The molecular formula of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of approximately 204.27 g/mol. The compound features an amino group, a nitrile group, and a methoxy-substituted phenyl ring, which contribute to its reactivity and biological activity.

Mechanism of Action:

  • Amino Group : Participates in nucleophilic substitutions and hydrogen bonding with biological macromolecules.
  • Nitrile Group : Can undergo hydrolysis to yield carboxylic acids, potentially enhancing its therapeutic profile.
  • Methoxy-Substituted Phenyl Ring : Engages in hydrophobic interactions, influencing the compound's binding affinity to various targets.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties:

  • Anti-inflammatory Properties : Preliminary studies suggest the compound may inhibit inflammatory pathways, similar to related compounds that target NF-kB/AP-1 signaling pathways .
  • Anticancer Activity : Research indicates potential anticancer effects due to structural similarities with known anticancer agents .

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for versatile reactions, making it valuable in developing new pharmaceuticals and specialty chemicals.

Biological Research

Studies have investigated the interactions of this compound with biological macromolecules:

  • Binding Affinity Studies : Molecular docking analyses suggest that this compound can effectively bind to protein targets involved in inflammatory responses, indicating its potential as a therapeutic agent .

The following table summarizes the biological activities of related compounds, providing insights into the potential efficacy of this compound:

Compound NameBiological ActivityIC50 Value (µM)Notes
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrileAnti-inflammatoryTBDLacks methoxy group
(3S)-3-Amino-3-(4-methoxyphenyl)propanenitrileAnalgesicTBDLacks chloro group
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrileAnticancerTBDHas methyl instead of methoxy

Anti-inflammatory Activity

A study on structurally related compounds demonstrated their ability to inhibit NF-kB/AP-1 reporter activity, suggesting that this compound may exhibit similar anti-inflammatory effects .

Binding Affinity Studies

Molecular docking studies indicated that compounds with similar structures can effectively bind to protein targets involved in inflammatory responses. This finding is crucial for understanding the therapeutic potential of this compound and its analogs .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to three structurally related propanenitrile derivatives (Table 1):

Table 1: Structural Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile 3-methoxy, 5-methylphenyl C₁₁H₁₄N₂O 190.24 (calculated) Chiral center, electron-donating methyl and methoxy groups
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile 2-fluoro, 5-methoxyphenyl C₁₀H₁₁FN₂O 194.21 Fluorine’s electronegativity enhances polarity and potential halogen bonding
3-(4-((1S,2S,3S)-1,2,4-Tris(Benzyloxy)-3-Hydroxybutyl)-1H-Pyrazol-1-Yl)Propanenitrile Pyrazole-linked tris(benzyloxy)hydroxybutyl C₃₃H₃₅N₃O₅ 569.65 (calculated) Bulky benzyloxy groups, increased hydrophobicity
Phosphoramidite-nucleotide propanenitrile derivative Sugar-phosphate with silyl ethers C₄₈H₆₃N₄O₇PSi 903.18 (calculated) Nucleotide synthesis utility, phosphino group for oligo coupling
  • Electronic Effects: The target compound’s 3-methoxy and 5-methyl groups are electron-donating, enhancing aromatic ring electron density.
  • Steric Considerations : The pyrazole-linked compound in has significant steric bulk, which may reduce enzymatic degradation but limit membrane permeability. The target compound’s smaller substituents favor better bioavailability.

Physicochemical Properties

Table 2: Physical Properties

Compound Boiling Point Melting Point Solubility
Target N/A N/A Moderate in polar aprotic solvents
N/A N/A Higher polarity due to fluorine
N/A N/A Low (hydrophobic benzyl groups)
N/A N/A Soluble in DCM, acetonitrile
  • Solubility : The fluorinated analog is expected to exhibit higher aqueous solubility than the target compound due to fluorine’s polarity. The nucleotide derivative is tailored for organic-phase reactions.

Biological Activity

(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and features:

  • Molecular Formula : C12H16N2O
  • Molecular Weight : Approximately 204.27 g/mol
  • Functional Groups :
    • Amino group (-NH2)
    • Nitrile group (-C≡N)
    • Methoxy group (-OCH3)
    • Methyl group (-CH3) on the phenyl ring

These functional groups contribute to the compound's reactivity and interactions with biological targets.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

  • Antioxidant Activity : The presence of the methoxy and amino groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Neuroprotective Effects : Similar compounds have shown potential in promoting neurite outgrowth in neuronal models, indicating that this compound may also possess neurotropic properties .
  • Anti-inflammatory Potential : The structural features suggest it could modulate inflammatory pathways, similar to other derivatives studied in the context of anti-inflammatory activity .

The mechanism of action is likely mediated through interactions with specific biological targets such as enzymes or receptors. The amino and nitrile groups enable the formation of hydrogen bonds and other non-covalent interactions, influencing target function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the phenyl ring substitutions can significantly alter its efficacy:

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileC12H14ClN2OChlorine substituent enhances reactivity
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propanenitrileC12H14BrN2Bromine increases lipophilicity
(3S)-3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrileC12H16N2OSimilar methoxy and methyl substitutions

This table illustrates how modifications can affect both chemical properties and biological activity.

Case Studies and Research Findings

  • Neurotropic Activity Study :
    In a study investigating neurotropic compounds, derivatives similar to this compound were tested for their ability to promote neurite outgrowth in neuronal cultures. Results indicated significant enhancement in neurite length and branching, suggesting potential applications in treating neurodegenerative diseases .
  • Toxicity Evaluation :
    A toxicity assessment conducted on related compounds revealed that at high doses (up to 2000 mg/kg), no significant adverse effects were observed in animal models, indicating a favorable safety profile . This is crucial for further development as a therapeutic agent.

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